
Methyl 3-bromoindolizine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromoindolizine-1-carboxylate is a chemical compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system This particular compound is characterized by the presence of a bromine atom at the third position and a methyl ester group at the first position of the indolizine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromoindolizine-1-carboxylate typically involves the bromination of indolizine derivatives. One common method is the bromination of indolizine-1-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the environmental impact of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-bromoindolizine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding indolizine derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex indolizine derivatives with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are utilized.
Major Products Formed:
Substitution Reactions: Formation of substituted indolizine derivatives with various functional groups.
Reduction Reactions: Formation of indolizine-1-carboxylate without the bromine atom.
Oxidation Reactions: Formation of oxidized indolizine derivatives with additional functional groups.
Applications De Recherche Scientifique
Methyl 3-bromoindolizine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives with potential biological activities.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and organic synthesis.
Mécanisme D'action
The mechanism of action of methyl 3-bromoindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the indolizine ring system play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Methyl indolizine-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromoindolizine: Lacks the methyl ester group, affecting its solubility and chemical properties.
Indolizine-1-carboxylate: Lacks both the bromine atom and the methyl ester group, leading to distinct chemical behavior and applications.
Uniqueness: Methyl 3-bromoindolizine-1-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
methyl 3-bromoindolizine-1-carboxylate |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-6-9(11)12-5-3-2-4-8(7)12/h2-6H,1H3 |
Clé InChI |
SYAWACKPRRIIBX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=CC=CN2C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


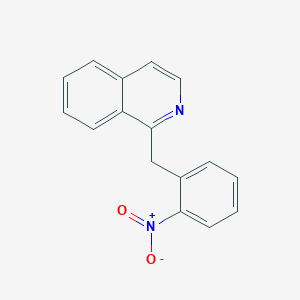
![5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol](/img/structure/B15065782.png)

![5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15065790.png)

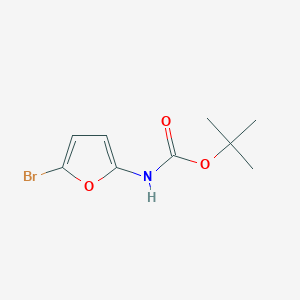
![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15065824.png)
![N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide](/img/structure/B15065828.png)
![2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B15065836.png)
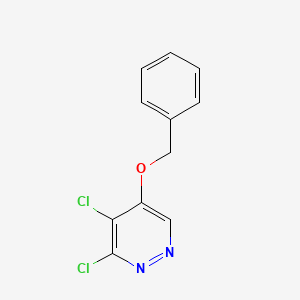
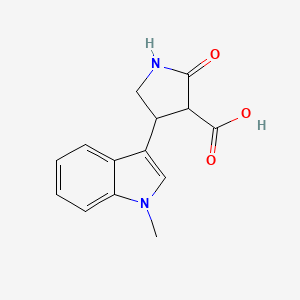
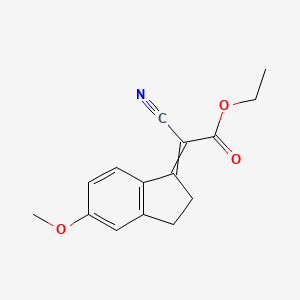
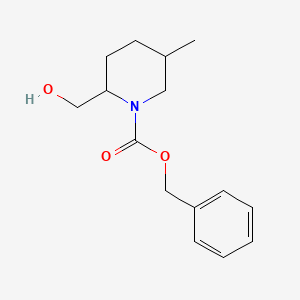
![Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065880.png)
